6,7-dichloro-1H-quinazoline-4-thione
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Overview
Description
6,7-Dichloro-1H-quinazoline-4-thione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of chlorine atoms at positions 6 and 7, along with a thione group at position 4, imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dichloro-1H-quinazoline-4-thione typically involves the reaction of 2,3-dichloroaniline with carbon disulfide in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like potassium carbonate. The process can be summarized as follows:
Step 1: 2,3-dichloroaniline reacts with carbon disulfide in the presence of potassium carbonate to form an intermediate.
Step 2: The intermediate undergoes cyclization to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6,7-Dichloro-1H-quinazoline-4-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like ammonia, thiols, or alcohols are used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6,7-dichloro-1H-quinazoline-4-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and inflammation.
Pathways Involved: It modulates signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.
Comparison with Similar Compounds
6,7-Dichloro-1H-quinazoline-4-thione can be compared with other quinazoline derivatives:
Similar Compounds: 2,4-dichloro-6,7-dimethoxyquinazoline, 4,6,7-trisubstituted quinazoline derivatives.
Uniqueness: The presence of chlorine atoms at positions 6 and 7, along with a thione group, distinguishes it from other quinazoline derivatives. This unique structure contributes to its distinct chemical reactivity and biological activity.
Properties
CAS No. |
6954-86-5 |
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Molecular Formula |
C8H4Cl2N2S |
Molecular Weight |
231.10 g/mol |
IUPAC Name |
6,7-dichloro-1H-quinazoline-4-thione |
InChI |
InChI=1S/C8H4Cl2N2S/c9-5-1-4-7(2-6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13) |
InChI Key |
ZNNUTBAMQVVTND-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)NC=NC2=S |
Origin of Product |
United States |
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